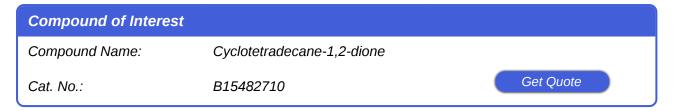


Technical Guide: Physicochemical Properties and Synthetic Routes of Cyclotetradecane-1,2-dione

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and potential biological relevance of **Cyclotetradecane-1,2-dione**.

Core Physicochemical Properties

Cyclotetradecane-1,2-dione is a cyclic organic compound featuring a 14-membered carbon ring with two adjacent ketone functional groups.[1][2] Its chemical identity is well-defined, although experimentally determined physical properties such as melting and boiling points are not widely reported in available literature.[3] Computed properties, however, provide valuable insight into its molecular characteristics.[1][4] The compound has been identified in Thymus vulgaris (common thyme).[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for **Cyclotetradecane-1,2-dione**.



Property	Value	Source
Molecular Formula	C14H24O2	[1][3][4]
Molecular Weight	224.34 g/mol	[1][4]
IUPAC Name	cyclotetradecane-1,2-dione	[1][4]
CAS Number	23427-68-1	[1]
Canonical SMILES	C1CCCCCC(=O)C(=O)CCC CC1	[1][4]
InChI Key	MXTFEOYSFWGYJD- UHFFFAOYSA-N	[1][4]
Topological Polar Surface Area	34.1 Ų	[1][4]
XLogP3-AA (Computed)	4.3	[1]
Melting Point	Not available	[3]
Boiling Point	Not available	[3]

Experimental Protocols

A key synthetic route to cyclic 1,2-diones involves a two-step process starting from a long-chain diester. This process includes an intramolecular acyloin condensation followed by an oxidation step.

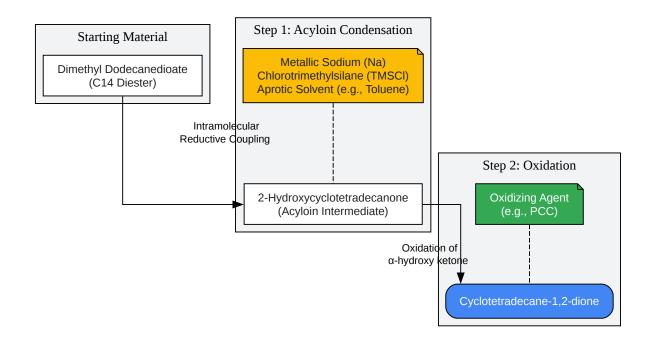
Step 1: Intramolecular Acyloin Condensation

The synthesis begins with an appropriate C14 dicarboxylic acid ester, such as dimethyl dodecanedioate. This diester undergoes an intramolecular reductive coupling reaction in the presence of metallic sodium in an aprotic solvent like toluene or xylene.[1][3][4] This reaction, known as the Acyloin condensation, is particularly effective for forming large rings (10-20 carbons).[5] The mechanism involves a radical coupling of the two ester groups, which are held in proximity on the surface of the sodium metal, leading to the formation of a cyclic α -hydroxy ketone, in this case, 2-hydroxycyclotetradecanone.[4][5] To improve yields and prevent side reactions like the Dieckmann condensation, a trapping agent such as chlorotrimethylsilane is often added.[3][4]



Step 2: Oxidation of 2-hydroxycyclotetradecanone

The resulting cyclic acyloin (2-hydroxycyclotetradecanone) is then oxidized to yield the final product, **Cyclotetradecane-1,2-dione**.[6] This transformation can be achieved using a variety of oxidizing agents.[6] Mild oxidizing agents are preferred to avoid cleavage of the carbon-carbon bond. Reagents such as Pyridinium chlorochromate (PCC) or those used in a Swern oxidation are suitable for converting the secondary alcohol of the acyloin into a ketone, thus forming the 1,2-dione.[7][8]



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Diagram 1: General synthetic workflow for **Cyclotetradecane-1,2-dione**.

Potential Biological Activity & Signaling Pathways

While direct studies on the biological activity of **Cyclotetradecane-1,2-dione** are limited, the 1,2-dione functional group within a carbocyclic ring is a feature of molecules with known







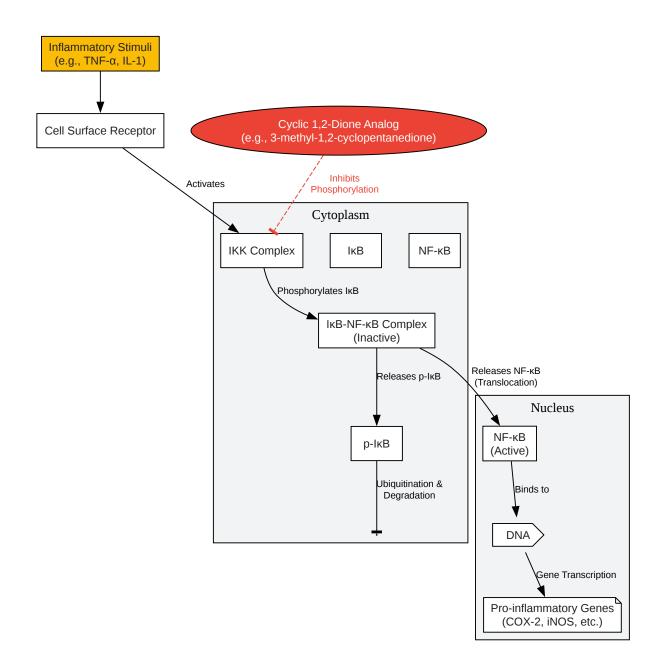
biological effects. For instance, other cyclic diones have been investigated as potential bioisosteres for carboxylic acids in drug design.[2]

A notable example from a related class of compounds is 3-methyl-1,2-cyclopentanedione, which has demonstrated potent anti-inflammatory effects.[8] Studies have shown that this smaller cyclic dione can down-regulate the age-related NF-kB (nuclear factor-kappa B) signaling cascade.[8] It achieves this by reducing the phosphorylation of the inhibitor IkB, which in turn prevents the translocation of NF-kB into the nucleus.[8] This action suppresses the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, and various interleukins.[8]

Given these findings, it is plausible that **Cyclotetradecane-1,2-dione** could exhibit similar biological activities. The following diagram illustrates the NF-kB signaling pathway and the inhibitory action demonstrated by the analogous compound, 3-methyl-1,2-cyclopentanedione.

Disclaimer: The following signaling pathway has not been experimentally validated for **Cyclotetradecane-1,2-dione**. It is presented as a hypothetical model based on the known activity of a structurally similar compound, 3-methyl-1,2-cyclopentanedione, to guide potential future research.





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Diagram 2: Potential modulation of the NF-κB pathway by a cyclic 1,2-dione.



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